1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride
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Overview
Description
1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexanol core with a 4-chlorophenyl and 4-methylpiperazin-1-yl substituent, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form an intermediate. This intermediate is then subjected to cyclization and reduction reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents such as alkyl halides or sulfonates.
Scientific Research Applications
1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders .
Comparison with Similar Compounds
1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride can be compared with other similar compounds, such as:
1-[1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring, which may result in different biological activities.
Properties
Molecular Formula |
C19H29ClN2O |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29ClN2O/c1-21-11-13-22(14-12-21)15-18(16-5-7-17(20)8-6-16)19(23)9-3-2-4-10-19/h5-8,18,23H,2-4,9-15H2,1H3 |
InChI Key |
QTRTUWQVBHBFRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)Cl)C3(CCCCC3)O |
Origin of Product |
United States |
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